1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 4-chloro-1H-pyrazole with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis or green chemistry approaches to enhance yield and reduce environmental impact. These methods often employ catalysts such as vitamin B1 or other eco-friendly reagents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, where the chlorine atom can be substituted with other functional groups using reagents like sodium nitrite or halogenating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium nitrite, halogenating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of various pyrazole derivatives.
4-chloro-1H-pyrazole: A related compound with similar chemical properties.
3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with potential bioactive properties
Uniqueness
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a dimethylpyrazole moiety makes it a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C9H12ClN5 |
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Molecular Weight |
225.68 g/mol |
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H12ClN5/c1-6-9(11)7(2)15(13-6)5-14-4-8(10)3-12-14/h3-4H,5,11H2,1-2H3 |
InChI Key |
HARQDMXDYFZQJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=C(C=N2)Cl)C)N |
Origin of Product |
United States |
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